molecular formula C10H11ClO3 B6308960 Ethyl (3-chlorophenyl)(hydroxy)acetate CAS No. 54395-28-7

Ethyl (3-chlorophenyl)(hydroxy)acetate

Cat. No. B6308960
CAS RN: 54395-28-7
M. Wt: 214.64 g/mol
InChI Key: YXRWJRDEXVLHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-chlorophenyl)(hydroxy)acetate, also known as 3-chlorophenylhydroxyacetate (3-CHPA), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 3-CHPA is a versatile molecule that has been used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.

Scientific Research Applications

3-CHPA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-chloro-2-methylphenol and 3-chloro-2-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, such as its ability to inhibit the growth of certain bacteria and its potential as an insecticide. Additionally, 3-CHPA has been used in the development of new laboratory techniques, such as the synthesis of polymers from 3-CHPA and other compounds.

Mechanism of Action

The mechanism of action of 3-CHPA is not well understood. It is believed that the compound binds to certain enzymes and proteins in the body, leading to changes in their structure and activity. This binding is thought to be mediated by the presence of the chlorophenyl group in the molecule, which is known to interact with proteins and enzymes. Additionally, 3-CHPA may also interact with other molecules in the body, such as DNA and lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
3-CHPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, it has been shown to have insecticidal activity, as it has been shown to be toxic to certain insects, such as cockroaches and mosquitoes. Additionally, 3-CHPA has been shown to have antioxidant activity, as it has been shown to scavenge free radicals and reduce oxidative damage.

Advantages and Limitations for Lab Experiments

3-CHPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-CHPA is its low boiling point, which makes it easy to handle and store. Additionally, 3-CHPA is soluble in water, making it easy to dissolve in aqueous solutions. However, 3-CHPA is also highly volatile and can easily evaporate, making it difficult to use in certain experiments. Additionally, 3-CHPA can be toxic if ingested, so it should be handled with caution.

Future Directions

There are a number of potential future directions for 3-CHPA research. One potential direction is to further investigate its mechanism of action and to develop more effective methods for synthesizing the compound. Additionally, further research could be done to explore the potential applications of 3-CHPA, such as its use as an insecticide or its potential as an antioxidant. Finally, further research could be done to investigate the biochemical and physiological effects of 3-CHPA, such as its ability to inhibit the growth of certain bacteria.

Synthesis Methods

3-CHPA can be synthesized by the reaction of ethyl bromoacetate and Ethyl (3-chlorophenyl)(hydroxy)acetateol in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields a mixture of ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)acetate and ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)(hydroxy)acetate, with the latter being the desired product. This reaction is typically carried out at temperatures between 80-90°C and can be completed in as little as 2-3 hours.

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRWJRDEXVLHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.